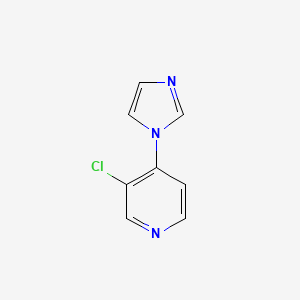

3-Chloro-4-imidazol-1-ylpyridine

Description

Properties

IUPAC Name |

3-chloro-4-imidazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-5-10-2-1-8(7)12-4-3-11-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAXTSHATPWTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N2C=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Imidazol 1 Ylpyridine and Analogous Structures

Strategies for the Construction of the Pyridine-Imidazole Moiety

The formation of the bond between the pyridine (B92270) and imidazole (B134444) rings is the cornerstone of synthesizing 3-chloro-4-imidazol-1-ylpyridine and its analogs. The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and required reaction conditions.

Nucleophilic Substitution Approaches for Imidazole Annulation

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for attaching an imidazole moiety to a pyridine ring. This approach typically involves the reaction of an imidazole nucleophile with an electrophilic pyridine derivative. The reactivity of the pyridine ring towards nucleophilic attack can be enhanced by the presence of electron-withdrawing groups and a suitable leaving group.

In the context of this compound, a potential pathway involves the reaction of imidazole with a 3,4-dihalopyridine, such as 3-chloro-4-fluoropyridine (B1587791) or 3,4-dichloropyridine. The greater lability of the fluorine atom at the 4-position compared to the chlorine atom at the 3-position would favor the desired regioselectivity. The basicity of the imidazole can be modulated, and the use of a non-nucleophilic base is often employed to deprotonate the imidazole in situ, thereby increasing its nucleophilicity.

A general method for the fusion of an imidazole moiety onto pyridine-based derivatives involves an activation step through the formation of a pyridinium (B92312) salt to increase the electrophilicity of the pyridine ring. This is followed by a cascade reaction initiated by a nucleophilic attack. gla.ac.uk While imidazole itself is a moderate nucleophile, its nucleophilicity can be enhanced in the presence of a base. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds, offering a versatile approach to pyridine-imidazole synthesis.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, is instrumental in forming carbon-carbon bonds. mdpi.commdpi.com This palladium-catalyzed reaction is particularly useful for creating bipyridine and heterobiaryl structures, which can be precursors or analogs of the target molecule. mdpi.comnih.gov For instance, a bipyridine-imidazole derivative can be synthesized by coupling a halogenated pyridine-imidazole compound with a pyridine-boronic acid or vice versa.

A specific example is the synthesis of 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine. mdpi.com This reaction involves the coupling of 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine with (2-chloropyridin-4-yl)boronic acid. mdpi.com The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like cesium carbonate (Cs₂CO₃). mdpi.com High temperatures are often required to drive the reaction to completion. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Yield | Reference |

| 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine | (2-chloropyridin-4-yl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Good | mdpi.com |

| Halogenated amino acid | Arylboronic acid | Pd(OAc)₂ | K₂CO₃ | - | mdpi.com |

| Aryl halides | Arylboronic acids | Palladium-NHC complexes | - | - | mdpi.com |

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Bipyridine-Imidazole Linkages.

The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki-Miyaura cross-coupling reactions has also been reported, highlighting the importance of this reaction in functionalizing pyridine-imidazole systems. rsc.org

Condensation Reactions in Azetidinone-Imidazole Synthesis

Condensation reactions are a classical approach to forming heterocyclic rings. In the context of imidazole-containing structures, these reactions can be employed to build an azetidinone (β-lactam) ring onto an imidazole precursor. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a prominent method for constructing the azetidinone ring. mdpi.com

A multi-step synthesis can lead to the formation of 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholinomethyl)-1-phenylazetidin-2-one. researchgate.net This process can start with the synthesis of Schiff bases from imidazole derivatives, which then undergo cycloaddition with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form the azetidinone ring. researchgate.net Another approach involves the condensation of an imidazole-containing hydrazide with aromatic aldehydes to yield Schiff's bases, which are then cyclized with chloroacetyl chloride to afford azetidinone derivatives. bibliomed.org

| Starting Material | Reagents | Product | Reference |

| Imidazole-derived Schiff bases | Chloroacetyl chloride, Triethylamine | Azetidinone-imidazole derivatives | researchgate.net |

| Imidazole-containing acetahydrazide, Aromatic aldehydes | Chloroacetyl chloride | 2-Azetidinone compounds | bibliomed.org |

Table 2: Condensation Reactions for Azetidinone-Imidazole Synthesis.

Hantzsch Synthesis and Modifications for Dihydropyridine-Imidazole Assemblies

The Hantzsch dihydropyridine (B1217469) synthesis is a multi-component reaction that classically involves the condensation of an aldehyde, a β-ketoester (two equivalents), and ammonia (B1221849) or an ammonium (B1175870) salt. thermofisher.comwikipedia.orgorganic-chemistry.org This reaction produces a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org

This methodology can be adapted to synthesize dihydropyridine-imidazole assemblies by using an imidazole-containing aldehyde as one of the components. The reaction would proceed through the formation of an enamine and a chalcone-type intermediate, which then undergo cyclization to form the dihydropyridine ring. frontiersin.org Various modifications to the classical Hantzsch synthesis have been developed to improve yields and expand the substrate scope, including the use of microwave irradiation and various catalysts. wikipedia.org

| Aldehyde | β-Ketoester | Nitrogen Source | Product | Reference |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate (B1210297) | 1,4-Dihydropyridine | wikipedia.org |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | 1,4-Dihydropyridine | wikipedia.org |

Table 3: Classical Hantzsch Dihydropyridine Synthesis.

Copper(I)-Catalyzed N-Arylation Procedures for Nitrogen-Containing Heterocycles

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type coupling, is a powerful method for forming a C-N bond between an imidazole and a pyridine ring. acs.org This reaction is particularly suitable for coupling N-H containing heterocycles with aryl halides. acs.org

The synthesis of N-aryl imidazoles can be efficiently achieved using a copper(I) bromide catalyst with a suitable ligand, such as pyridin-2-yl β-ketones, and a base like cesium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This method has shown good functional group tolerance and provides high yields under relatively mild conditions. organic-chemistry.org The reaction is effective for a variety of aromatic bromides and iodides, including halopyridines. organic-chemistry.orgthieme-connect.com The use of pyridine N-oxides as ligands in copper-catalyzed N-arylation of imidazoles in water has also been reported, offering a more environmentally benign approach. nih.govacs.org

| Imidazole | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| Imidazole | Aryl bromides/iodides | CuBr / pyridin-2-yl β-ketones | Cs₂CO₃ | DMSO | Excellent | organic-chemistry.org |

| Imidazoles | Aryl halides | CuSO₄ / 1,2-bis(2-pyridyl)-ethane-N,N'-dioxide | - | Water | up to 95% | nih.govacs.org |

| Pyrroles, pyrazoles, indazoles, imidazoles, triazoles | Aryl iodides/bromides | CuI / diamine ligands | K₃PO₄ | Toluene | Good | acs.org |

Table 4: Copper(I)-Catalyzed N-Arylation of Imidazoles.

Regioselective Synthesis and Functionalization of Imidazole Ring Systems

The formation of the bond between the pyridine C4 position and the imidazole N1 position is a key synthetic challenge. Control over regioselectivity is paramount, especially when using unsymmetrically substituted imidazoles.

Transition metal catalysis is a powerful tool for constructing imidazole rings and for their subsequent N-arylation. While rhodium, iron, and gold have been employed in various imidazole syntheses, palladium and copper-catalyzed cross-coupling reactions are most prominent for the N-arylation step required for the target molecule.

Rhodium (Rh) Catalysis: Rhodium catalysts have been utilized for the synthesis of substituted imidazoles through various mechanisms, including the transannulation of 1,2,4-oxadiazoles with 1-sulphonyl-1,2,3-triazoles. mdpi.com These methods generate highly substituted imidazoles that could potentially be deprotected and subsequently coupled with a pyridine ring. Another approach involves the Rh-catalyzed reaction of N-phenoxyacetamides with diazo compounds, leading to complex heterocyclic systems. nih.gov

Iron (Fe) Catalysis: Iron, as an inexpensive and environmentally benign metal, has been used to catalyze imidazole formation. One notable method involves the reaction between amidoximes and enones, promoted by an iron catalyst and iodine, to yield imidazoles with a ketone moiety at the C-4 position. mdpi.com Another iron-catalyzed protocol is the aerobic oxidative coupling of amidines and chalcones, which provides tetrasubstituted imidazoles with high regioselectivity. researchgate.net

Gold (Au) Catalysis: Gold catalysts are effective in [3+2] cycloaddition reactions to form imidazole rings. For instance, the reaction of N-iminylsulphilimine with ynamides, catalyzed by gold, affords 4-amino substituted imidazoles. mdpi.com In these reactions, the sulfilimines act as nitrene transfer reagents to generate α-imino gold carbenes, which are key intermediates. nih.gov

Palladium (Pd) and Copper (Cu) Catalysis for N-Arylation: The most direct route to this compound involves the N-arylation of imidazole with a suitable pyridine precursor, such as 3-chloro-4-bromopyridine or 3,4-dichloropyridine. This falls under the category of Buchwald-Hartwig or Ullmann coupling reactions.

Palladium-catalyzed methods have been developed for the completely N1-selective arylation of unsymmetrical imidazoles with aryl halides and triflates. mit.edunih.gov These protocols often use specialized biaryl phosphine (B1218219) ligands to achieve high efficacy and selectivity, even with challenging heteroaryl chlorides. mit.eduacs.org

Copper-catalyzed Ullmann-type reactions are a classical and still widely used method for N-arylation of heterocycles like imidazole. nih.govresearchgate.net Systems using copper iodide (CuI) with ligands such as diamines or acylhydrazines can effectively couple imidazoles with aryl halides, including chloropyridines. nih.govresearchgate.netbeilstein-journals.org Heterogeneous copper catalysts have also been developed to facilitate easier separation and recycling. ontosight.ai

The table below summarizes representative metal-catalyzed reactions for imidazole synthesis and arylation.

| Catalyst System | Reactants | Product Type | Key Features |

| Rh₂(OAc)₄ | 1-Sulfonyl-1,2,3-triazoles and 1,2,4-oxadiazoles | 5-Sulfonamidoimidazoles | Transannulation reaction; good to excellent yields. mdpi.com |

| FeCl₃/I₂ | Amidines and Chalcones | Tetrasubstituted Imidazoles | Aerobic oxidative coupling; high regioselectivity. researchgate.net |

| PicAuCl₂ | Sulfilimines and Ynamides | 4-Amino Substituted Imidazoles | Gold-catalyzed [3+2] cycloaddition via nitrene transfer. mdpi.comnih.gov |

| Pd₂(dba)₃ / Biaryl Phosphine Ligand | 4-Substituted Imidazole and Aryl/Heteroaryl Halides | N1-Arylated Imidazoles | Completely N1-selective; effective for heteroaryl chlorides. mit.edunih.gov |

| CuI / Diamine Ligand | Imidazole and Aryl Halides | N-Arylated Imidazoles | Ullmann coupling; general method for various heterocycles. nih.gov |

Metal-free synthesis offers advantages in terms of cost, toxicity, and ease of purification. Several multicomponent strategies exist for constructing the imidazole core without the need for a metal catalyst.

Radde-Debus Synthesis: The most traditional method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. This approach can be modified to produce a wide array of substituted imidazoles.

Multicomponent Reactions: An acid-promoted, metal-free multicomponent reaction of an internal alkyne, an aldehyde, and an aniline (B41778) in the presence of ammonium acetate can produce tri- and tetrasubstituted imidazoles in good to excellent yields. mit.edu

From Benzylamines and Nitriles: A base-promoted, deaminative coupling of benzylamines with nitriles provides a straightforward, one-step synthesis of 2,4,5-trisubstituted imidazoles, liberating ammonia in the process. orgsyn.org

From α-Azido Chalcones: Erbium triflate can catalyze a multicomponent reaction of α-azido chalcones, aryl aldehydes, and anilines to yield highly substituted imidazoles. researchgate.net

These metal-free methods typically generate the core imidazole ring, which would then require a subsequent N-arylation step, often metal-catalyzed, to be attached to the pyridine ring.

Synthesis of Precursors and Intermediate Compounds Relevant to this compound

The synthesis of the target compound relies on the availability of appropriately functionalized pyridine and pyrazole (B372694) precursors.

3-chloro-1H-pyrazol-4-amine: This compound is mentioned as a useful intermediate in the preparation of pesticidal compounds. google.com A disclosed process for its preparation involves the halogenation and subsequent reduction of 4-nitropyrazole. google.com While a pyrazole, it could be used in more complex synthetic routes, for example, in the construction of pyrazolopyridine systems. nih.gov

3-hydrazinopyridine: This precursor is valuable for synthesizing fused heterocyclic systems like triazolopyridines. sci-hub.se Its synthesis can be achieved by the reaction of 3-fluoro-2-nitropyridine (B1302947) with hydrazine (B178648) hydrate, where the fluorine is selectively displaced. google.com Subsequent reduction of the nitro group would be required if starting from a nitropyridine. Another common route to hydrazinopyridines is the nucleophilic substitution of a halogen atom on the pyridine ring with hydrazine hydrate. ontosight.ai The synthesis of 3-aminopyridine, a precursor to the hydrazino derivative, can be accomplished via a Hofmann rearrangement of nicotinamide. google.com

4-Amino-3-chloropyridine: This is a key intermediate for building the imidazole ring directly onto the pyridine scaffold. It is a pale yellow solid with the molecular formula C₅H₅ClN₂. nih.gov It can be prepared through the chlorination of 4-aminopyridine. nih.gov Once formed, the amino group at the 4-position can be converted into an imidazole ring through various cyclization strategies. For instance, reaction with a dicarbonyl compound and subsequent cyclization could form the desired imidazole ring.

Purification Techniques for Synthesized Pyridine-Imidazole Derivatives

The purification of pyridine-imidazole derivatives is crucial to remove starting materials, catalysts, and byproducts. The choice of technique depends on the physical properties of the compound, such as polarity, solubility, and crystallinity.

Column Chromatography: This is the most common purification method for these types of compounds. Silica gel is a frequently used stationary phase, with elution carried out using a gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, dichloromethane, or methanol. researchgate.netrsc.orgscispace.com For certain compounds, alumina (B75360) may be used as the stationary phase. researchgate.net The progress of the separation is monitored by thin-layer chromatography (TLC). chemicalbook.com

Recrystallization: If the synthesized compound is a solid with good crystallinity, recrystallization is an effective method for achieving high purity. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethanol, methanol, acetone, chloroform/ether) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. researchgate.netrsc.org

Extraction and Washing: A standard workup procedure involves quenching the reaction mixture and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water, brine, or a mild basic solution (like sodium bicarbonate) to remove inorganic salts and acidic or basic impurities before being dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Imidazol 1 Ylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

While specific experimental ¹H NMR data for 3-Chloro-4-imidazol-1-ylpyridine is not widely published, a detailed interpretation can be constructed based on the analysis of its constituent aromatic rings—a substituted pyridine (B92270) and an imidazole (B134444)—and data from closely related analogues. rsc.orgmdpi.com The spectrum is expected to display distinct signals for the protons on both the pyridine and imidazole rings.

The pyridine ring possesses three protons. The proton at the C-2 position is anticipated to appear as a singlet or a narrow doublet, influenced by long-range coupling. The protons at C-5 and C-6 would likely present as doublets due to coupling with each other. The imidazole ring contributes three proton signals. The proton at the C-2' position of the imidazole ring is typically the most downfield of the imidazole protons and appears as a singlet. The protons at C-4' and C-5' would appear as distinct signals, likely triplets or doublets of doublets, depending on their coupling.

Predicted ¹H NMR Chemical Shifts for this compound: This table is generated based on established chemical shift ranges for pyridine and imidazole derivatives.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2 | 8.5 - 8.8 | s or d |

| Pyridine H-6 | 8.3 - 8.6 | d |

| Pyridine H-5 | 7.3 - 7.6 | d |

| Imidazole H-2' | 8.0 - 8.3 | s |

| Imidazole H-5' | 7.3 - 7.5 | t or dd |

| Imidazole H-4' | 7.2 - 7.4 | t or dd |

s: singlet, d: doublet, t: triplet, dd: doublet of doublets

Complementing the proton NMR, the ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring and the three carbons of the imidazole ring.

The carbon atom bonded to the chlorine atom (C-3) will be significantly influenced by the halogen's electronegativity. The carbon atom at the junction of the two rings (C-4) will also have a characteristic chemical shift. The chemical shifts for the pyridine carbons can be predicted based on substituent effects, while the imidazole carbons have well-documented ranges. mdpi.comrasayanjournal.co.in

Predicted ¹³C NMR Chemical Shifts for this compound: This table is generated based on established chemical shift ranges and substituent effects for pyridine and imidazole derivatives. rasayanjournal.co.in

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 148 - 152 |

| Pyridine C-3 | 130 - 135 |

| Pyridine C-4 | 140 - 145 |

| Pyridine C-5 | 123 - 127 |

| Pyridine C-6 | 147 - 151 |

| Imidazole C-2' | 135 - 140 |

| Imidazole C-4' | 120 - 125 |

| Imidazole C-5' | 117 - 122 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure. These include aromatic C-H stretching vibrations, which typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and imidazole rings will produce a series of sharp bands in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.netmdpi.com The C-Cl stretching vibration is expected to be found in the lower frequency region, typically between 800 and 600 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound: This table is generated based on typical infrared absorption frequencies for the functional groups present. researchgate.netmdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 |

| C=C and C=N Ring Stretching (Pyridine) | 1600 - 1450 |

| C=C and C=N Ring Stretching (Imidazole) | 1550 - 1400 |

| In-plane C-H Bending | 1300 - 1000 |

| Out-of-plane C-H Bending | 900 - 675 |

| C-Cl Stretching | 800 - 600 |

For 3-chloropyridine (B48278), the ring-breathing mode is a prominent feature in the Raman spectrum. Current time information in Bangalore, IN.ajgreenchem.com This symmetric vibration is sensitive to substitution and intermolecular interactions. Other characteristic bands include those for trigonal bending modes of the pyridine ring. The imidazole ring also has characteristic Raman signals, with strong peaks often associated with ring stretching modes. uni.lu The combination of these characteristic vibrations from both the chloropyridine and imidazole moieties would be expected in the Raman spectrum of the target compound, providing a unique spectroscopic fingerprint.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. sci-hub.se

For this compound (C₈H₆ClN₃), the molecular ion peak (M⁺˙) in an electron ionization (EI) mass spectrum would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a prominent M+2 peak approximately one-third the intensity of the M⁺˙ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for chloro-aromatic compounds is the loss of the chlorine radical, leading to a significant fragment ion. Other potential fragmentations could involve the cleavage of the bond between the pyridine and imidazole rings or the fragmentation of the imidazole ring itself. Analysis of these fragmentation patterns is crucial for confirming the proposed structure. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities or reaction byproducts based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak [M]⁺ corresponding to the intact molecule's mass, as well as a series of fragment ion peaks. For this compound (C₈H₆ClN₃), the molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with [M]⁺ and [M+2]⁺ peaks appearing in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

Common fragmentation patterns for pyridine and imidazole rings involve the loss of small neutral molecules like HCN or cleavage of the ring systems. The fragmentation data, combined with the retention time from the GC, provides high confidence in the compound's identity. mdpi.commdpi.com

Thin-Layer Chromatography-Mass Spectrometry (TLC-MS)

Thin-Layer Chromatography-Mass Spectrometry (TLC-MS) serves as a rapid and effective method for the analysis of reaction mixtures and for the direct characterization of compounds from a TLC plate. nih.gov For this compound, a spot corresponding to the compound is first separated on a TLC plate. This spot can then be directly analyzed by a mass spectrometer using techniques like Direct Analysis in Real Time (DART) or by eluting the spot with a suitable solvent and injecting it into the MS.

This technique is particularly useful for a quick verification of the molecular weight of the product during synthesis, confirming the presence of the desired compound in a complex mixture. mdpi.comresearchgate.net TLC-MS confirms the successful synthesis of the target molecule by providing its molecular ion peak, including the isotopic signature of chlorine, directly from the chromatographic spot. mdpi.com

High Resolution Mass Spectrometry (HRMS)

High Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound.

For a molecule with the formula C₈H₆ClN₃, the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N). The experimentally measured mass from the HRMS instrument is then compared to the calculated theoretical mass. A close match between the observed and calculated mass (typically within a few parts per million, ppm) confirms the elemental composition and rules out other potential formulas that might have the same nominal mass. nih.gov This is a critical step in the definitive structural elucidation of a newly synthesized compound.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆ClN₃ |

| Calculated Mass ([M+H]⁺) | 179.0296 |

| Observed Mass ([M+H]⁺) | Typically within ± 0.005 Da of calculated |

| Technique | Electrospray Ionization (ESI) |

Note: The observed mass is an example value and would be determined experimentally.

Electronic Absorption Spectroscopy (UV-Vis) in Conjugated Systems

The structure of this compound, featuring a conjugated system of two aromatic heterocyclic rings (pyridine and imidazole), gives rise to characteristic electronic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. youtube.com The delocalized π-electrons within this system can be excited from lower energy bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π*) orbitals. youtube.com

The UV-Vis spectrum typically shows strong absorption bands corresponding to π → π* transitions, which are characteristic of aromatic and conjugated systems. rsc.org These transitions usually occur at shorter wavelengths (higher energy). Weaker n → π* transitions, involving the excitation of a lone pair electron from a nitrogen atom to a π* orbital, may also be observed, often as a shoulder on the main absorption band at a longer wavelength. youtube.com The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of substituents. youtube.com The solvent environment can also influence the λmax due to differing interactions with the ground and excited states of the molecule. youtube.com

Table 2: Expected UV-Vis Absorption Data for Imidazole-Pyridine Systems

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | ~200-300 nm | High-intensity absorption due to excitation of delocalized π-electrons. |

| n → π | ~270-350 nm | Lower-intensity absorption involving lone pair electrons on nitrogen atoms. |

Note: Specific λmax values for this compound would require experimental measurement.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to provide quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. velp.comwikipedia.org This combustion analysis involves burning a small, precisely weighed amount of the compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. elementar.com

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₈H₆ClN₃. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. rsc.org This technique is a cornerstone of chemical characterization, validating the results obtained from mass spectrometry. velp.com

Table 3: Elemental Analysis Data for this compound (C₈H₆ClN₃)

| Element | Theoretical Percentage (%) | Found Percentage (%) |

| Carbon (C) | 53.50 | Typically 53.50 ± 0.4 |

| Hydrogen (H) | 3.37 | Typically 3.37 ± 0.4 |

| Nitrogen (N) | 23.39 | Typically 23.39 ± 0.4 |

Note: "Found" values are examples and are determined experimentally.

Single-Crystal X-ray Diffraction Analysis of Related Imidazole-Pyridine Systems

While a crystal structure for this compound itself is not specified in the provided context, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. Analysis of related imidazole-pyridine systems provides critical insights into the expected structural features. uctm.eduiucr.org

In such structures, the analysis reveals precise bond lengths, bond angles, and torsion angles. For instance, in a related compound, 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine, the dihedral angle between the imidazole and pyridine rings was determined, indicating the degree of planarity between the two rings. iucr.org The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds (e.g., N-H···N) and π-π stacking interactions between the aromatic rings. iucr.orgiucr.org For this compound, one would expect a specific dihedral angle between the chloro-pyridine and imidazole rings, influenced by steric and electronic factors. The analysis would also confirm the connectivity of the atoms, for example, that the imidazole ring is attached to the C4 position of the pyridine ring and the chlorine atom to the C3 position.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) in Related Compound Characterization

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are complementary techniques used to characterize the morphology and elemental composition of a solid material. jetir.org While SEM provides high-resolution images of the sample's surface, revealing information about its crystalline shape, size, and surface texture, EDX provides qualitative and quantitative elemental analysis of a specific area on the sample. mdpi.comtintaemas.id

For a purified, crystalline sample of a compound like this compound, SEM would show the morphology of the crystals. jetir.org The coupled EDX analysis would then confirm the presence of the expected elements. samipubco.com The EDX spectrum would display peaks corresponding to Carbon (C), Nitrogen (N), and Chlorine (Cl), providing further verification of the compound's composition. researchgate.net This technique is particularly useful for confirming the uniform distribution of these elements throughout the sample, which is an indicator of sample homogeneity. mdpi.com

Theoretical and Computational Investigations of 3 Chloro 4 Imidazol 1 Ylpyridine

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. nih.gov It has been successfully applied to study various pyridine (B92270) and imidazole-containing compounds, providing a molecular-level understanding that complements experimental findings. nih.govresearchgate.net

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. stackexchange.com For organic molecules containing elements like those in 3-Chloro-4-imidazol-1-ylpyridine, several combinations are commonly employed to balance computational cost and accuracy.

Commonly used functionals include B3LYP, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and M06, a hybrid meta-GGA functional. acs.orgnih.gov The choice of functional can be critical; for instance, long-range separated functionals like CAM-B3LYP are often preferred for predicting excitation energies, especially in systems with charge-transfer characteristics. nih.gov

The basis set determines the mathematical description of the atomic orbitals. Popular choices include the Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311G(d,p). researchgate.netugm.ac.id The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing bonding and non-bonding interactions. umich.edu For even greater accuracy, diffuse functions (e.g., in 6-311++G(d,p)) can be added to better represent the electron density far from the nucleus, which is important for anions and weak interactions. unn.edu.ng The selection of a basis set should be justified, with larger basis sets generally providing more accurate results at a higher computational cost. stackexchange.com

Table 1: Common Functionals and Basis Sets in DFT Calculations

| Category | Examples | Description |

| Functionals | B3LYP, M06, CAM-B3LYP | Approximate the exchange-correlation energy in DFT. The choice impacts the accuracy of calculated properties. |

| Basis Sets | 6-31G(d,p), 6-311G(d,p), cc-pVTZ | A set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility and accuracy. |

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT to calculate NMR chemical shifts. unn.edu.ngresearchgate.net Theoretical predictions of ¹H and ¹³C NMR chemical shifts for similar heterocyclic compounds have shown good agreement with experimental values, often with the B3LYP functional and a 6-311G(d,p) or larger basis set. unn.edu.ngresearchgate.net The choice of solvent in the computational model can also significantly affect the accuracy of the predicted chemical shifts. unn.edu.ng

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. researchgate.net For pyridine and its derivatives, DFT calculations have been shown to reproduce the experimental vibrational spectra with good accuracy, allowing for detailed assignments of the vibrational modes, such as C-H stretching, C-N stretching, and ring deformation modes. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comresearchgate.netphyschemres.org A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netphyschemres.org This energy gap is also instrumental in understanding intramolecular charge transfer (ICT), where electronic transitions from a donor part of a molecule to an acceptor part can occur upon excitation. nih.govirjweb.com In molecules with donor-acceptor architecture, the HOMO is often localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting moiety, facilitating ICT. acs.orgsemanticscholar.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. materialsciencejournal.org

Table 2: Key Interactions in NBO Analysis

| Interaction | Description | Significance |

| n → σ | Donation of electron density from a lone pair to a sigma antibonding orbital. | Weakens the sigma bond and stabilizes the molecule. |

| n → π | Donation of electron density from a lone pair to a pi antibonding orbital. | Indicates significant delocalization and conjugation. |

| π → π * | Donation of electron density from a pi bonding orbital to a pi antibonding orbital. | Characteristic of conjugated systems, contributing to electronic delocalization. |

Calculation of Global Reactivity Parameters (GRPs)

Global Reactivity Parameters (GRPs) are derived from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's reactivity and stability. nih.gov These parameters are calculated based on Koopman's theorem, which relates the HOMO and LUMO energies to the ionization potential (I) and electron affinity (A), respectively. materialsciencejournal.org

Key GRPs include:

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These parameters help to characterize the chemical behavior of a molecule. For instance, a high chemical hardness suggests low reactivity, while a high electrophilicity index indicates a strong capacity to accept electrons. nih.govmaterialsciencejournal.org

Computational Studies on Coordination Complexes of Imidazole-Pyridine Ligands

Imidazole-pyridine derivatives are versatile ligands capable of forming stable complexes with various metal ions. tandfonline.comresearchgate.net DFT calculations are frequently employed to study the structure, bonding, and electronic properties of these coordination complexes. nih.govtandfonline.comacs.org

These computational studies can provide insights into the coordination geometries and the nature of the metal-ligand bond. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of these complexes, helping to understand their photophysical properties, such as metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. researchgate.netresearchgate.net Such studies are crucial for designing new metal complexes with specific catalytic or photoluminescent properties. tandfonline.comresearchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazole (B134444) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in medicinal chemistry to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. ajrconline.orgresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the differences in their biological effects. researchgate.net For imidazole derivatives, QSAR studies are crucial for designing and predicting the efficacy of new potential drug candidates for a wide range of applications, including as antifungal agents, anticancer therapies, and enzyme inhibitors. crpsonline.comjrespharm.comnih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. nih.gov These descriptors quantify various aspects of the molecule, such as its topology, electronic properties, and hydrophobicity. ajrconline.org Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a model that links these descriptors to the observed biological activity, such as inhibitory concentration (IC₅₀). crpsonline.comjrespharm.comnih.gov

Studies on imidazole-containing compounds have successfully used QSAR to identify key molecular features that govern their activity. For instance, 2D and 3D-QSAR analyses of imidazole derivatives as heme oxygenase inhibitors revealed that physicochemical and alignment-independent descriptors, along with electrostatic and steric fields, played significant roles in their inhibitory function. crpsonline.com Another QSAR study on imidazole derivatives with antifungal activity against Candida albicans suggested that increased lipophilicity and reduced steric hindrance on certain parts of the molecule could potentiate the antifungal effect. jrespharm.com

By developing and validating these models, researchers can screen virtual libraries of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity for synthesis and testing. nih.govnih.gov This predictive capability significantly reduces the time and resources required in the drug discovery process. ajrconline.org

Physico-Chemical Property Calculation

The foundation of any QSAR model is the calculation of physico-chemical descriptors that accurately represent the properties of the molecules being studied. nih.gov These properties are typically calculated using specialized computational chemistry software. tubitak.gov.trepa.gov For a given series of imidazole derivatives, a range of descriptors are calculated to build a robust model. tubitak.gov.tr Key properties include:

Octanol/Water Partition Coefficient (log P): This is a measure of a compound's hydrophobicity, which influences its absorption, distribution, and ability to cross cell membranes. spu.edu.sy It is one of the most common parameters used in QSAR. ajrconline.org

Hydration Energy: This represents the energy released when a molecule is solvated in water. It is related to the molecule's solubility and interactions in an aqueous biological environment.

Molar Polarisability: This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, which is important for understanding non-covalent interactions with biological targets.

Molar Refractivity: This is a measure of the total polarizability of a mole of a substance and is related to both the volume of the molecules and the London dispersion forces.

Molar Volume: The volume occupied by one mole of the substance, this descriptor is a simple measure of molecular size (a steric parameter). ajrconline.org

Molar Weight: The mass of one mole of a substance. It is a fundamental property that is often included in QSAR studies.

Surface Grid/Area: This relates to the molecule's surface area, which is critical for how it interacts with the surface of a receptor or enzyme.

These specific properties have been calculated in QSAR studies of various N-arylimidazole compounds to serve as the basis for predictive models. The values for this compound would be calculated using similar computational methods.

The table below lists the key physico-chemical properties for this compound. The molar weight is calculated from its molecular formula, while the other properties require computational software for determination as part of a formal QSAR analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₈H₆ClN₃ | - |

| Molar Weight | 179.61 g/mol | Calculation bldpharm.com |

| Octanol/Water Partition Coefficient (log P) | Calculation Required | Computational Software |

| Hydration Energy | Calculation Required | Computational Software |

| Molar Polarisability | Calculation Required | Computational Software |

| Molar Refractivity | Calculation Required | Computational Software |

| Molar Volume | Calculation Required | Computational Software |

| Surface Grid | Calculation Required | Computational Software |

Reactivity and Chemical Transformations of 3 Chloro 4 Imidazol 1 Ylpyridine

Substitution Reactions at Pyridine (B92270) and Imidazole (B134444) Rings

The primary mode of reaction for 3-Chloro-4-imidazol-1-ylpyridine and its analogues is nucleophilic aromatic substitution (SNAr) at the pyridine ring. The chlorine atom serves as a good leaving group, facilitating the introduction of a wide range of functional groups.

Substitution of the Chloro Group: The chlorine atom on the pyridine ring can be readily displaced by various nucleophiles. For instance, in related compounds like 2-chloro-4-[2-(methylthio)-1H-imidazol-5-yl]pyridine, the chloro group is substituted by p-phenylenediamine (B122844) under acidic conditions at high temperatures to form a new C-N bond. mdpi.com Similarly, the chlorine atom can be replaced by other nucleophiles, such as amines and thiols, to create new derivatives. The reactivity is influenced by the position of the halogen and the nature of the heterocyclic ring; in some polyhalogenated pyridines and pyrimidines, the selectivity of substitution can be controlled by reaction conditions. rsc.org

Reactions at the Imidazole Ring: While the pyridine ring is the primary site for substitution, the imidazole ring can also be functionalized. N-alkylation at the imidazole nitrogen is a common strategy to introduce further diversity into pyridine-imidazole hybrid molecules. acs.org For example, the imidazole nitrogen can be alkylated to potentially enhance biological activities. acs.org

Table 1: Examples of Substitution Reactions on Chloro-Pyridine Imidazole Scaffolds

| Starting Material Analogue | Reagent | Reaction Type | Product Analogue | Reference |

| 2-chloro-4-[2-(methylthio)-1H-imidazol-5-yl]pyridine | p-phenylenediamine | Nucleophilic Aromatic Substitution | N1-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine | mdpi.com |

| 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | Amines, Thiols | Nucleophilic Substitution | Amine or Thiol substituted derivatives | |

| 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine | Alkyl halides | N-Alkylation | N-alkylated imidazole derivatives | acs.org |

Ligand Scrambling in Metal Complexes of Imidazole-Pyridine Ligands

When imidazole-pyridine ligands like this compound are used to form metal complexes, particularly with transition metals such as gold(I), a phenomenon known as ligand scrambling can occur. This process involves the redistribution of ligands around the metal center and is especially prevalent in aqueous environments.

Research on gold(I) complexes with N-heterocyclic carbene (NHC) ligands, which are structurally related to imidazoles, demonstrates this behavior. Complexes of the type [Au(NHC)X], where X is a halide like chloride, can transform in solution. researchgate.net This transformation, or ligand scrambling, often results in the formation of cationic bis-carbene complexes, [(NHC)₂Au]⁺, and the corresponding gold halide complex. researchgate.netacs.org This rearrangement is significant as the resulting species may exhibit different chemical and biological properties than the parent complex. researchgate.net For example, the bromido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) complex was observed to react with chloride to form the corresponding chlorido complex, while the iodido analogue underwent additional ligand scrambling to form the bis-ligand complex. acs.org A detailed understanding of this scrambling mechanism is crucial for interpreting the activity of such metal-based compounds. researchgate.net

Interactions with Biological Medium Components (e.g., Chloride, Amino Acids)

The stability and reactivity of metal complexes derived from imidazole-pyridine ligands are significantly influenced by the components of biological media. Studies using cell culture medium, such as RPMI 1640, reveal that nucleophiles like chloride ions and amino acids can interact with these complexes. acs.org

Chloride Ions: A high concentration of chloride ions, as found in many biological fluids and buffers, can affect substitution reactions. For instance, chloride can inhibit the reaction of a gold(I)-NHC complex with glutathione (B108866) (GSH). acs.org In some cases, a bromido or iodido complex will rapidly exchange its ligand for chloride upon introduction to a chloride-rich medium. acs.org

Amino Acids: Non-thiol containing amino acids generally show no interaction. researchgate.netacs.org However, sulfur-containing amino acids and peptides, such as glutathione (GSH), react readily. Gold(I) complexes with chloro ligands quantitatively react with GSH in a substitution reaction, displacing the chloride to form a (NHC)gold(I)-GSH adduct. acs.org This high reactivity with sulfur-containing biomolecules is a key aspect of their mechanism of action. researchgate.net The reduction of gold(III) complexes to gold(I) by GSH has also been observed, indicating that the initial compounds can act as prodrugs. researchgate.netacs.org

Derivatization Strategies for Pyridine-Imidazole Analogues

A variety of synthetic strategies have been developed to create analogues of pyridine-imidazole compounds, leveraging the reactivity of both heterocyclic rings to build molecular complexity. These methods are crucial for developing new compounds with tailored properties.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. This palladium-catalyzed reaction has been used to derivatize chloro-pyridine imidazole scaffolds. For example, 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine was successfully coupled with (2-chloropyridin-4-yl)boronic acid to synthesize 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, demonstrating a method to create more complex bipyridine structures. mdpi.com

Nucleophilic Substitution: As discussed previously, nucleophilic aromatic substitution is a cornerstone of derivatization. Starting from a chloro-substituted pyridine-imidazole, various amines can be introduced. This strategy was used to synthesize a series of N-substituted imidazole derivatives as potential kinase inhibitors. nih.gov

Multi-component and Condensation Reactions: More complex imidazole-pyridine hybrids can be synthesized through multi-component reactions. For example, pyridine-3-carboxaldehyde, a substituted benzil, and ammonium (B1175870) acetate (B1210297) can be refluxed in the presence of an iodine catalyst to form 2,4,5-trisubstituted imidazole-pyridine derivatives. acs.org Fused imidazopyridine systems can also be synthesized from diaminopyridines and aldehydes or carboxylic acids. nih.gov

Table 2: Derivatization Strategies for Pyridine-Imidazole Analogues

| Strategy | Starting Material Analogue | Key Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine | (2-chloropyridin-4-yl)boronic acid, Pd(PPh₃)₄ | Bipyridine derivative | mdpi.com |

| Nucleophilic Substitution | 2-chloro-4-[2-(methylthio)-1H-imidazol-5-yl]pyridine | p-phenylenediamine | Aryl-amino substituted pyridine | mdpi.com |

| Multi-component Reaction | pyridine-3-carboxaldehyde, 4,4′-dimethylbenzil | Ammonium acetate, Iodine | 2,4,5-trisubstituted imidazole-pyridine | acs.org |

| N-Alkylation | 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine | Iodoethane, Sodium hydride | N-ethyl imidazole derivative | acs.org |

Coordination Chemistry of 3 Chloro 4 Imidazol 1 Ylpyridine As a Ligand

Coordination Modes of Pyridine-Imidazole Ligands with Transition Metals

Pyridine-imidazole ligands are a significant class of N-heterocyclic compounds that have garnered attention for their versatile coordination behavior with transition metals. mdpi.com The arrangement of nitrogen atoms in both the pyridine (B92270) and imidazole (B134444) rings allows for various binding modes, influencing the geometry and properties of the resulting metal complexes. researchgate.net These ligands can act as simple monodentate donors, or they can form more complex polydentate structures, including chelation and bridging between metal centers. mdpi.comrsc.orgresearchgate.net

Monodentate and Polydentate Coordination

The coordination of pyridine-imidazole ligands to metal ions can occur in several ways. In the simplest mode, the ligand binds to a single metal center through one of its nitrogen atoms, acting as a monodentate ligand. mdpi.com This is often seen in polymeric structures where the pyridine or imidazole group of a larger framework coordinates to a metal. google.comgoogle.com

More commonly, these ligands act as polydentate ligands, simultaneously binding to a metal center through multiple donor atoms. The syn orientation of the sp² nitrogen atoms of the imidazole and pyridine rings facilitates their function as bidentate chelating ligands, forming stable five-membered rings with the metal ion. researchgate.netnih.gov This chelating behavior is a dominant feature of their coordination chemistry.

Furthermore, some pyridine-imidazole derivatives can exhibit more complex coordination, acting as bridging ligands between two or more metal centers. For example, 3-(pyridin-2-yl)triimidazo[1,2-a:1′,2′-c:1′′,2′′-e] Current time information in Bangalore, IN.researchgate.nettandfonline.comtriazine has been shown to act as a monodentate, a chelating-bidentate, and a µ-bridging chelating ligand, highlighting the structural diversity achievable with these systems. rsc.org In some instances, these ligands contribute to the formation of one-dimensional coordination polymers through bridging co-ligands. researchgate.net

Role of Nitrogen Donor Atoms in Chelation

The chelation in pyridine-imidazole complexes is fundamentally governed by the nitrogen donor atoms from both heterocyclic rings. mdpi.comnsf.gov The lone pair of electrons on these nitrogen atoms forms coordinate bonds with the metal center. The relative basicity and π-acceptor/donor properties of the pyridine and imidazole rings influence the strength and nature of these bonds.

Imidazole is generally considered a stronger electron donor and a better π-donor than pyridine, which is a good π-acceptor. nsf.govmdpi.com This difference in electronic properties can lead to variations in the metal-nitrogen bond lengths within the same complex. For instance, in a ruthenium(II) complex with 2-(1H-imidazol-2-yl)pyrimidine, the Ru-N bond to the imidazole ring is shorter than the bond to the pyrimidine (B1678525) ring, which is attributed to the stronger basicity of the imidazole moiety. researchgate.net Similarly, it has been noted that the lone pair of imidazole donors binds more strongly to metal centers than that of pyridine. osti.gov This stronger binding can influence the redox properties of the complex, with imidazole-containing ligands making the metal center easier to oxidize compared to their purely pyridine-based analogues. mdpi.com

Synthesis and Characterization of Metal Complexes of 3-Chloro-4-imidazol-1-ylpyridine (and analogous ligands)

The synthesis of metal complexes involving pyridine-imidazole ligands typically follows straightforward procedures. A common method involves the reaction of the specific ligand with a metal salt in a suitable solvent. For instance, the synthesis of 3-(1H-imidazol-1-yl)pyridine can be achieved by reacting 3-chloropyridine (B48278) with imidazole. smolecule.com

The general approach to synthesizing the coordination complexes is to combine the ligand and a metal salt, often a halide or perchlorate, in a solvent such as ethanol, methanol, or a solvent mixture. ajol.inforesearchgate.netnih.gov The resulting complexes can then be isolated as precipitates and purified by recrystallization.

Characterization of these complexes is performed using a suite of analytical techniques to determine their structure and properties. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure, providing precise information on bond lengths, bond angles, and coordination geometry. researchgate.netresearchgate.netrsc.org Spectroscopic methods are also crucial for characterization.

FT-IR spectroscopy helps to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine and imidazole rings. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the complex. mdpi.comresearchgate.net

NMR spectroscopy (¹H, ¹³C, ¹⁵N) is used to probe the structure of the complexes in solution, with coordination-induced shifts in the spectra indicating which nitrogen atoms are involved in binding to the metal. rsc.org

Mass spectrometry (e.g., ESI-MS) is used to confirm the mass of the complex cation. researchgate.net

Elemental analysis is used to verify the empirical formula of the synthesized compounds. ajol.inforesearchgate.net

Below is a table summarizing the synthesis and structural features of some representative metal complexes with analogous pyridine-imidazole ligands.

| Complex | Synthesis Method | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Cu(pyim)Cl(H₂O)₂]Cl·H₂O | Reaction of 4-(2'-pyridyl)imidazole (pyim) with CuCl₂·2H₂O in methanol. | Distorted square pyramidal/trigonal bipyramidal Cu(II) | Extensive hydrogen bonding network. | nsf.gov |

| [ReCl(CO)₃(TT-Py)] | Reaction of [ReCl(CO)₅] with 2-pyridine cyclic triimidazole (TT-Py). | Octahedral Re(I) | TT-Py acts as a chelating ligand. | rsc.org |

| [Cr₂(pyim)₂(C₂O₄)₂(OH)₂]·2pyim·6H₂O | Reaction of Cr(III) salt with 2-(2'-pyridyl)imidazole (pyim) and oxalic acid. | Distorted octahedral Cr(III) | Di-μ-hydroxo bridged dimer; intramolecular Cr-Cr separation of 2.9908(12) Å. | researchgate.net |

| [{2-{PPh₂C₃H₂N₂}C₅H₄N}{CuCl}]₂ | Reaction of [2-{PPh₂C₃H₂N₂}C₅H₄N] with CuCl. | Distorted tetrahedral Cu(I) | Dinuclear complex with a [Cu(μ-Cl)]₂ rhombus unit. | researchgate.net |

| [Cu(H₂dimpy)Cl₂]·2CH₃OH | Reaction of 2,6-di(1H-imidazol-2-yl)pyridine (H₂dimpy) with CuCl₂·2H₂O in methanol. | Distorted square-pyramidal Cu(II) | Dimeric structure with bridging chloride ions. | researchgate.net |

Electronic and Magnetic Properties of Coordination Compounds

Cyclic voltammetry studies on some complexes have revealed ligand-centered reductions and metal-centered oxidations. mdpi.com The electronic properties can also manifest as luminescence, with some cobalt(II), nickel(II), and zinc(II) complexes of 4'-(4-(imidazol-1-yl)phenyl)-2,2':6',2"-terpyridine exhibiting photoluminescence in the solid state. researchgate.net Similarly, lanthanide complexes with related ligands also show interesting luminescence and magnetic properties. scispace.com

The magnetic behavior of these complexes ranges from simple paramagnetism in mononuclear species to more complex magnetic interactions in polynuclear compounds. rsc.org Both ferromagnetic (parallel alignment of spins) and antiferromagnetic (anti-parallel alignment of spins) couplings have been observed between metal centers in bridged complexes. For example, a dimeric copper(II) complex with 2,6-di(1H-imidazol-2-yl)pyridine was found to exhibit ferromagnetic coupling. researchgate.net In contrast, weak intermolecular antiferromagnetic coupling was observed in mononuclear chromium(III) complexes containing 2-(2′-pyridyl)imidazole, and weak intramolecular antiferromagnetic coupling was seen in a di-μ-hydroxo bridged dinuclear chromium(III) complex. researchgate.net

Correlation between Structure and Magnetic Properties

A strong correlation exists between the structure of these coordination compounds and their resulting magnetic properties. Subtle changes in the coordination geometry, such as bond angles and distances, can have a significant impact on the nature and strength of the magnetic exchange between metal centers.

This relationship is particularly evident in bridged polynuclear complexes. For a di-μ-hydroxo bridged chromium(III) complex, the magnetic properties were interpreted in terms of a temperature-dependent exchange integral, suggesting that small changes in the hydroxo bridge angle upon cooling were responsible for the observed magnetic behavior. researchgate.net The intramolecular chromium-chromium separation in this complex was 2.9908(12) Å with a bridging angle of 99.60(16)°. researchgate.net

In a series of copper(II) complexes with 3-pyridyl-substituted nitronyl nitroxide derivatives, the magnetic behavior was found to be highly sensitive to the ligand structure. nih.gov The specific position of substituents on the pyridine ring influenced the donor ability of the coordination sites, which in turn dictated the molecular structure and the resulting magnetic exchange interactions. nih.gov Similarly, a dimeric Cu(II) complex with 2,6-di(1H-imidazol-2-yl)pyridine, which has a distorted square-pyramidal geometry, was found to exhibit ferromagnetic coupling. researchgate.net These examples underscore the critical role that molecular structure plays in determining the magnetic properties of these coordination compounds.

Ligand Field Theory and Spectroscopic Signatures of Complexation

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in transition metal complexes. It describes the interaction between the metal d-orbitals and the ligands, explaining the d-orbital splitting that gives rise to the characteristic spectroscopic and magnetic properties of these compounds. osti.gov The strength of the ligand field and the resulting splitting energy are influenced by the nature of the ligand, with imidazole and pyridine exerting different field strengths. acs.org

Spectroscopy provides direct evidence of complexation and offers insight into the electronic environment of the metal ion.

UV-Visible Spectroscopy : The complexation of a metal ion by a pyridine-imidazole ligand leads to the appearance of new absorption bands in the UV-Visible spectrum. These bands correspond to d-d transitions and charge-transfer transitions (ligand-to-metal or metal-to-ligand). The energies of these transitions are directly related to the ligand field splitting parameters and can be used to probe the coordination environment of the metal. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy : The formation of a coordinate bond between the nitrogen atoms of the ligand and the metal ion alters the vibrational modes of the pyridine and imidazole rings. Shifts in the positions of characteristic IR bands, particularly those associated with C=N and C=C stretching vibrations, confirm the coordination of the ligand. researchgate.net For instance, modifications in the fingerprint region of the FT-IR spectrum can indicate a significant conformational rearrangement of the ligand upon complex formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying the structure of these complexes in solution. Upon coordination, the chemical shifts of the protons and carbon atoms near the binding sites are affected. In ¹H NMR, protons on the pyridine and imidazole rings often show significant downfield shifts after complexation. rsc.org Furthermore, ¹⁵N NMR can be particularly informative, as the chemical shift of the nitrogen atoms changes substantially upon coordination, allowing for the direct identification of the donor atoms involved in the complex. rsc.org

The Coordination Chemistry of this compound: A Field Awaiting Exploration

Despite extensive searches of scientific literature and chemical databases, detailed research on the coordination chemistry of the specific compound this compound as a ligand, and in particular the structural analysis of its coordination polyhedra, appears to be limited or not publicly available at this time.

The synthesis and characterization of coordination complexes are fundamental to understanding the properties and potential applications of new ligands. The arrangement of a ligand around a central metal ion, forming distinct coordination polyhedra such as tetrahedral, octahedral, or distorted square pyramidal geometries, dictates the electronic, magnetic, and reactive properties of the resulting complex.

While the constituent parts of this compound—a chlorinated pyridine ring and an imidazole substituent—are common motifs in coordination chemistry, the specific combination and substitution pattern of this particular molecule makes its coordination behavior unique and unpredictable without experimental data. The electronic and steric effects of the chloro and imidazolyl groups at the 3- and 4-positions of the pyridine ring, respectively, would significantly influence its interaction with metal ions.

Further research, including the synthesis of metal complexes with this compound and their subsequent characterization by single-crystal X-ray diffraction, is necessary to elucidate the coordination modes of this ligand and the resulting geometries of the coordination polyhedra. Such studies would provide valuable insights into its potential as a building block for new materials with interesting catalytic, magnetic, or optical properties.

At present, the absence of published data prevents a detailed discussion and the creation of data tables regarding the structural analysis of coordination polyhedra for complexes of this compound. The scientific community awaits the exploration of this ligand's coordination chemistry to unlock its potential.

Structure Activity Relationship Sar Studies of 3 Chloro 4 Imidazol 1 Ylpyridine Analogues

Influence of Substituents on Biological Potency and Selectivity

Positional Effects of Chlorination and Imidazole (B134444) Attachment on Biological Response

The specific placement of the chlorine atom and the imidazole ring on the pyridine (B92270) core is a critical determinant of biological activity. While direct SAR data for 3-Chloro-4-imidazol-1-ylpyridine is limited in the public domain, analysis of related structures provides significant understanding. For example, in studies of N-phenyl-4-(1H-imidazol-1-yl)pyrimidin-2-amine derivatives, the substitution pattern on the pyrimidine (B1678525) ring, a related diazine heterocycle, profoundly impacts activity.

Similarly, the substitution pattern on the pyridine ring of various kinase inhibitors dictates their potency. Research on 2-aryl-4-aminoquinazoline derivatives demonstrated that the positioning of heteroatoms in pyridyl substituents is crucial; moving from a 2-pyridyl to a 3-pyridyl substituent resulted in a significant loss of activity against Trypanosoma cruzi. nih.gov This highlights that the nitrogen atom's position within the pyridine ring directly influences the molecule's ability to form key interactions with its biological target.

In the case of this compound, the 3-chloro substitution pattern creates a specific electronic and steric environment. Comparing this to its isomers, such as 2-chloro- or 6-chloro- derivatives, would likely reveal significant differences in biological response due to altered dipole moments and accessibility of the pyridine nitrogen for hydrogen bonding. For instance, comparing 2-(4-bromo-1H-imidazol-1-yl)-6-chloropyridine with other isomers shows that halogen placement significantly affects steric bulk. Systematic substitution at the chloro and imidazole positions is a key strategy for exploring SAR.

Impact of Electron-Withdrawing and Electron-Donating Groups on Activitygoogle.com

The electronic properties of substituents on the pyridine or imidazole rings play a pivotal role in modulating biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the heterocyclic system, which in turn affects reactivity, binding affinity, and metabolic stability. studypug.com

An electron-withdrawing group, such as the chlorine atom in this compound or a nitro group, reduces the electron density of the aromatic ring system. studypug.comrsc.org This can increase the acidity of nearby protons and influence the molecule's ability to participate in hydrogen bonding or π-stacking interactions with a target protein. studypug.com Generally, the introduction of an EWG can lead to increased biological activity. rsc.org For example, in a series of pyrimidine-based inhibitors, adding a trifluoromethyl group (-CF3), a strong EWG, significantly improved the binding affinity for matrix metalloproteinase-7. researchgate.net

Conversely, electron-donating groups (EDGs), such as alkyl, methoxy, or amino groups, increase the electron density of the ring. studypug.com This can enhance the nucleophilicity of the molecule and strengthen interactions with electron-deficient pockets in a biological target. studypug.com However, in many cases, EDGs have been found to decrease the anticancer activity of certain compounds. rsc.org The precise effect depends on the specific target and the nature of the binding site. For instance, a study on porphyrinoids found that as the strength of the EDG increased, the aromaticity, and by extension the inherent stability and interaction profile, decreased. nih.gov

The following table illustrates the general effect of EWGs and EDGs on the activity of various heterocyclic compounds.

| Compound Series | Substituent (Group Type) | Position | Observed Effect on Activity |

| Half-sandwich Iridium Complexes | –NO₂ (EWG) | Bipyridine Ring | Increased anticancer activity |

| Half-sandwich Iridium Complexes | –NH₂, –OH (EDG) | Bipyridine Ring | Decreased anticancer activity |

| Pyrimidine Hybrids | –CF₃ (EWG) | Phenyl Ring | Improved binding affinity (MMP-7) |

| Imidazole-Phenanthroline Ligands | –CF₃ (EWG) | Phenyl Moiety | Influenced photophysical properties |

Stereochemical Considerations in Activity Profilesnih.gov

Stereochemistry is a fundamental aspect of drug action, as biological targets like enzymes and receptors are chiral environments. The three-dimensional arrangement of atoms in a molecule can lead to significant differences in biological activity between enantiomers or diastereomers. For analogues of this compound that contain chiral centers, the absolute configuration can dictate the binding orientation and affinity for the target site.

For example, if a substituent introduced onto the imidazole or pyridine ring creates a stereocenter, one enantiomer may fit optimally into a binding pocket, while the other may fit poorly or not at all. This principle was demonstrated in the development of neuropeptide S receptor antagonists, where the bioactive enantiomer of a lead compound was identified, showing significantly higher potency. nih.gov Similarly, in the synthesis of α-amino-β-hydroxy esters, stereocontrol was a crucial factor, with the relative configurations of the final products determined by advanced spectroscopic and X-ray crystallographic methods. acs.org

Ligand Binding Interactions and Molecular Recognition at Target Sitesnih.gov

The biological effect of this compound analogues is initiated by their binding to a specific target, such as an enzyme or receptor. This molecular recognition process is governed by a variety of non-covalent interactions. nih.gov The initial "lock-and-key" model, where a ligand fits perfectly into a rigid receptor, has been refined by the "induced fit" model, which posits that both the ligand and the protein can undergo conformational changes upon binding to achieve optimal interaction. nih.govnih.gov

Key intermolecular interactions that stabilize the ligand-target complex include:

Hydrogen Bonds: The nitrogen atoms in the pyridine and imidazole rings can act as hydrogen bond acceptors, while N-H groups on the imidazole can be hydrogen bond donors. These are crucial for orienting the ligand within the binding site.

π-π Stacking: The aromatic pyridine and imidazole rings can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.

Hydrophobic Interactions: Alkyl or other nonpolar substituents on the molecule can interact favorably with hydrophobic pockets in the receptor. The chlorine atom, by increasing lipophilicity, can also enhance such interactions. researchgate.net

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with a nucleophilic site (like a carbonyl oxygen) on the protein.

Studies on Co(III)-porphyrins demonstrated selective binding to imidazole derivatives through a combination of donor-acceptor bonds at the metal center and hydrogen bonds at the periphery of the macrocycle, illustrating the complexity of molecular recognition. mdpi.com

Computational Approaches to SAR Prediction and Optimizationresearchgate.netdoi.org

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the SAR of novel compounds, thereby accelerating the drug design process. nih.gov

Molecular Docking is a primary technique used to predict the preferred binding orientation of a ligand to its target. nih.gov By simulating the interaction between an analogue of this compound and a modeled protein structure, researchers can visualize potential binding poses and estimate the binding affinity. This helps rationalize observed SAR data; for instance, docking studies on amino-3,5-dicyanopyridines helped to explain their observed affinity for adenosine (B11128) receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. By analyzing physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be built to forecast the activity of unsynthesized analogues. nih.gov

Density Functional Theory (DFT) calculations are used to understand the electronic structure of molecules. researchgate.netacs.org DFT can compute properties like HOMO-LUMO energy gaps, electrostatic potential, and charge distribution, which correlate with molecular reactivity and binding capabilities. researchgate.net These theoretical calculations provide a deeper understanding of the electronic effects of substituents discussed in section 8.1.2.